molecular formula C8H16O4 B14487184 (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol CAS No. 64821-60-9

(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol

Cat. No.: B14487184
CAS No.: 64821-60-9
M. Wt: 176.21 g/mol
InChI Key: TZVVZFJNGQILDT-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is an organic compound with the molecular formula C8H16O4 It is a derivative of 1,3-dioxane, characterized by the presence of two hydroxymethyl groups at the 5,5-positions and two methyl groups at the 2,2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to act as a versatile intermediate in various chemical and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.

    5,5-Dimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group, which alters its chemical properties and applications.

    2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but different substitution pattern.

Uniqueness

(5,5-Dimethyl-1,3-dioxane-2,2-diyl)dimethanol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility as an intermediate make it valuable in research and industrial applications.

Properties

CAS No.

64821-60-9

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[2-(hydroxymethyl)-5,5-dimethyl-1,3-dioxan-2-yl]methanol

InChI

InChI=1S/C8H16O4/c1-7(2)5-11-8(3-9,4-10)12-6-7/h9-10H,3-6H2,1-2H3

InChI Key

TZVVZFJNGQILDT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(CO)CO)C

Origin of Product

United States

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